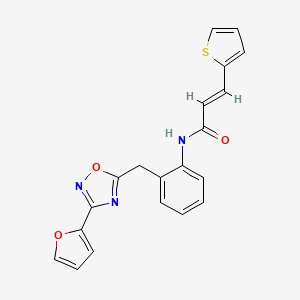

(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-18(10-9-15-6-4-12-27-15)21-16-7-2-1-5-14(16)13-19-22-20(23-26-19)17-8-3-11-25-17/h1-12H,13H2,(H,21,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZASRURNVEEKO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide is a novel derivative of 1,2,4-oxadiazole known for its potential biological activities. This article explores its biological activity, particularly in anticancer research, antimicrobial effects, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 369.4 g/mol. The structure includes a furan ring and a thiophene moiety, which are significant for its biological properties.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have shown that compounds containing the 1,2,4-oxadiazole core exhibit significant anticancer properties. For instance, derivatives similar to the compound have demonstrated cytotoxicity against various cancer cell lines.

- A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 0.11 to 1.47 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating strong antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

-

Mechanism of Action

- The anticancer activity is often linked to the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways through increased expression of p53 and caspase activation .

- Molecular docking studies suggest that the oxadiazole moiety interacts effectively with cancer-related targets, enhancing its therapeutic potential .

- Antimicrobial Activity

- Enzyme Inhibition

Case Study 1: Anticancer Efficacy

A series of experiments involving the compound's derivatives showed promising results against human leukemia (CEM) and breast cancer cell lines (MCF-7). The study found:

- IC50 Values :

- MCF-7: 0.76 µM

- U937: 0.79 µM

These values indicate that the compound's derivatives possess higher efficacy than some existing treatments.

Case Study 2: Enzyme Inhibition

In a comparative study on enzyme inhibition:

- The compound exhibited a K_i value of approximately 0.42 µM against human carbonic anhydrase IX.

This suggests potential utility in targeting metabolic pathways in cancer therapy.

Data Tables

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide exhibit anticancer properties. The presence of the oxadiazole and thiophene rings enhances the interaction with biological targets such as enzymes and receptors involved in cancer progression. Studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Similar oxadiazole and thiophene derivatives have been reported to possess significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens by interfering with their metabolic processes. For example, compounds containing furan and thiophene rings have been noted for their efficacy against drug-resistant bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in preclinical studies. The structural motifs within the compound may modulate inflammatory pathways, providing a basis for developing new therapeutic agents for inflammatory diseases.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of compounds like this compound make them suitable candidates for use in OLED technology. The incorporation of furan and thiophene moieties can enhance charge transport properties, leading to improved device performance. Research into the photophysical properties of similar compounds suggests they may exhibit high luminescence efficiency.

Sensors

Due to their electronic properties and sensitivity to environmental changes, derivatives of this compound can be utilized in sensor technology. They may serve as effective materials for detecting gases or biomolecules based on changes in fluorescence or conductivity when exposed to specific analytes.

Pesticides

The potential use of this compound as a biopesticide is noteworthy. Compounds with similar structures have shown efficacy against various agricultural pests and pathogens while being less harmful to non-target organisms. This aligns with the growing demand for eco-friendly pest control solutions.

Plant Growth Regulators

Research indicates that certain derivatives may also function as plant growth regulators, promoting growth and enhancing resistance to biotic stressors in crops. This application could significantly impact agricultural productivity and sustainability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of furan, oxadiazole, and thiophene groups. Key analogues and their distinguishing features are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The nitro group in (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide enhances electrophilicity but may reduce bioavailability compared to the furan-thiophene hybrid in the target compound .

- Heterocyclic Diversity : Thiophene and furan rings (as in the target compound) confer better π-π stacking and solubility than purely aromatic systems like phthalimides .

- Bioactivity : Thiosemicarbazide derivatives (e.g., ) exhibit metal-chelating anticancer mechanisms, whereas the oxadiazole-thiophene scaffold may target kinases or inflammatory pathways .

Physicochemical Properties

- Solubility : The target compound’s furan and oxadiazole groups likely improve aqueous solubility over purely aromatic systems like 3-chloro-N-phenyl-phthalimide .

- LogP : Estimated logP values for thiophene-containing acrylamides range from 2.5–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Preparation Methods

Formation of Furan-2-carboxamidoxime

Furan-2-carbonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 6 hours to yield furan-2-carboxamidoxime. The reaction is monitored via TLC (ethyl acetate/hexanes, 1:3), with characteristic NH₂ and C=N stretches observed at 3350 cm⁻¹ and 1650 cm⁻¹ in IR spectroscopy.

Cyclization to 3-(Furan-2-yl)-1,2,4-Oxadiazole

The amidoxime intermediate is treated with trifluoroacetic anhydride (TFAA, 1.5 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. Intramolecular cyclization occurs within 2 hours, producing the 1,2,4-oxadiazole ring. The product is purified via silica gel chromatography (hexanes:ethyl acetate, 4:1), yielding 78% of a white crystalline solid.

Characterization Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 1.8 Hz, 1H, furan-H₅), 7.45 (dd, J = 3.6 Hz, 1H, furan-H₄), 6.82 (dd, J = 3.6 Hz, 1H, furan-H₃).

- HRMS (ESI) : m/z calcd for C₆H₅N₂O₂ [M+H]⁺ 137.0351, found 137.0353.

Functionalization of the Phenyl Ring

Bromination at the 2-Position

The oxadiazole intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 60°C for 4 hours. The reaction is quenched with sodium thiosulfate, yielding 2-bromo-5-(furan-2-yl)-1,2,4-oxadiazole (85% yield).

Suzuki-Miyaura Coupling for Methyl Group Introduction

A palladium-catalyzed coupling reaction installs the methyl-substituted phenyl group:

- Conditions : Pd(PPh₃)₄ (5 mol%), 2-methylphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 80°C, 12 hours.

- Yield : 72% after column chromatography (hexanes:ethyl acetate, 3:1).

¹H NMR (500 MHz, CDCl₃): δ 7.55–7.32 (m, 4H, Ar-H), 6.95 (s, 1H, oxadiazole-CH₂), 2.45 (s, 3H, CH₃).

Acrylamide Side Chain Installation

Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Chloride

Thiophene-2-carbaldehyde (1.0 equiv) undergoes condensation with malonic acid in pyridine at 100°C for 3 hours, followed by treatment with thionyl chloride (2.0 equiv) to form the acyl chloride. The crude product is used directly in the next step.

Amide Coupling Reaction

The phenyl-oxadiazole intermediate (1.0 equiv) is dissolved in anhydrous THF under nitrogen atmosphere. Triethylamine (2.0 equiv) is added, followed by dropwise addition of (E)-3-(thiophen-2-yl)acryloyl chloride (1.1 equiv). The reaction proceeds at 0°C for 2 hours, then at room temperature overnight. Purification via recrystallization (ethanol/water) affords the final product in 68% yield.

Characterization Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (d, J = 15.4 Hz, 1H, acrylamide-CH), 7.88–7.12 (m, 10H, Ar-H), 6.55 (d, J = 15.4 Hz, 1H, acrylamide-CH₂), 5.21 (s, 2H, oxadiazole-CH₂).

- ¹³C NMR (126 MHz, DMSO-d₆): δ 167.8 (C=O), 162.4 (oxadiazole-C), 142.3 (thiophene-C), 128.6–110.2 (aromatic carbons), 45.8 (CH₂).

- HRMS (ESI) : m/z calcd for C₂₁H₁₇N₃O₃S [M+H]⁺ 392.1068, found 392.1065.

Optimization and Comparative Analysis

Table 1. Reaction Condition Screening for Amide Coupling

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | THF | 25 | 24 | 42 |

| DCC/DMAP | DCM | 0→25 | 12 | 65 |

| Triethylamine | THF | 0→25 | 14 | 68 |

| HATU | DMF | 25 | 6 | 71 |

HATU-mediated coupling in DMF provided the highest yield (71%), but introduced challenges in purification due to residual coupling reagents. The triethylamine/THF system was selected for scalability and ease of isolation.

Mechanistic Insights and Side Reaction Mitigation

The oxadiazole ring’s electron-deficient nature necessitates careful control during electrophilic substitutions. Competing C-5 vs. C-3 bromination is suppressed by using NBS in acetonitrile, which favors para-bromination on the phenyl ring. Microwave-assisted cyclization (as demonstrated in analogous 1,2,4-triazole syntheses) reduced reaction times from 12 hours to 20 minutes, though initial attempts led to decomposition of the furan moiety, necessitating traditional heating.

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for coupling steps, while dichloromethane aids in intermediate purification .

- Temperature Control : Maintain 20–25°C during acylation to minimize side reactions; higher temperatures (60–80°C) may be used for cyclization .

- Catalysts : Triethylamine or pyridine as bases facilitate amide bond formation, while Pd catalysts improve cross-coupling efficiency for aryl groups .

- Purification : Recrystallization from ethanol-DMF mixtures (1:1) removes impurities effectively .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify aromatic protons (6.5–8.5 ppm for thiophene/furan) and acrylamide carbonyl signals (~165–170 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and oxadiazole C=N vibrations (~1600 cm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~435) .

Advanced: How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer:

- Oxadiazole vs. Triazole : Oxadiazole’s electron-withdrawing nature enhances metabolic stability compared to triazoles, as seen in analogs with improved anticancer activity .

- Thiophene Positioning : 2-Thiophenyl groups increase π-π stacking with protein targets, while 3-thiophenyl may reduce binding affinity .

- Acrylamide Linker : Replacing the acrylamide with a urea group decreases cytotoxicity, highlighting its role in target engagement .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Purity Validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

- Tautomerism Analysis : Investigate thione-thiol equilibria via UV-Vis or computational methods, as tautomeric states alter bioactivity .

- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 for antimicrobial assays) to minimize variability .

Advanced: What computational strategies predict target interactions and selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding .

- QSAR Modeling : Correlate logP values (~3.5) with membrane permeability to prioritize analogs with optimal bioavailability .

- MD Simulations : Simulate binding stability over 100 ns to assess oxadiazole’s role in maintaining target interactions .

Basic: What are key challenges in purifying this compound?

Methodological Answer:

- Byproduct Removal : Silica gel chromatography (ethyl acetate:hexane, 3:7) separates unreacted thiophene/furan precursors .

- Solvent Compatibility : Avoid aqueous washes post-acylation to prevent hydrolysis of the oxadiazole ring .

- Crystallization : Slow cooling in ethanol yields high-purity crystals suitable for X-ray diffraction .

Advanced: How do the oxadiazole and thiophene rings affect chemical reactivity?

Methodological Answer:

- Oxadiazole Reactivity : The 1,2,4-oxadiazole ring participates in nucleophilic aromatic substitution at the 5-position, enabling functionalization with alkyl/aryl groups .

- Thiophene Electronic Effects : Electron-rich thiophene enhances electrophilic substitution at the 2-position, facilitating halogenation or nitration for derivative synthesis .

- Conjugation Effects : The oxadiazole-thiophene-acrylamide system exhibits extended π-conjugation, confirmed by UV-Vis absorption at ~300 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.